Cas no 41547-29-9 (oct-5-enal)

oct-5-enal 化学的及び物理的性質
名前と識別子
-
- 5-Octenal, (E)-
- oct-5-enal
- trans-5-Octenal
- 639-101-5
- 5-Octenal, (5E)-
- Q27261530
- oct-5-en-1-al
- EN300-1851515
- 5-octenal
- LMFA06000032
- FEMA NO. 4898
- 57X58IF79Z
- (z)-5-octenal
- CHEBI:142079
- (5E)-5-octenal
- FEMA 3749
- SCHEMBL515426
- UNII-57X58IF79Z
- CHEBI:195677
- 41547-29-9
- (E)-oct-5-enal
-
- インチ: InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3/b4-3+
- InChIKey: ZUSUVEKHEZURSD-ONEGZZNKSA-N
計算された属性
- せいみつぶんしりょう: 126.104465066Da
- どういたいしつりょう: 126.104465066Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 84.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
oct-5-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W489811-25G-K |
( |
41547-29-9 | ≥95%, stabilized | 25G |
783.08 | 2021-05-17 | |
Enamine | EN300-1851515-0.1g |
oct-5-enal |
41547-29-9 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1851515-0.25g |
oct-5-enal |
41547-29-9 | 0.25g |
$774.0 | 2023-09-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W489811-SAMPLE-K |
( |
41547-29-9 | ≥95%, stabilized | 548.12 | 2021-05-17 | ||
Enamine | EN300-1851515-5.0g |
oct-5-enal |
41547-29-9 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1851515-0.5g |
oct-5-enal |
41547-29-9 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1851515-2.5g |
oct-5-enal |
41547-29-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1851515-10.0g |
oct-5-enal |
41547-29-9 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1851515-5g |
oct-5-enal |
41547-29-9 | 5g |
$2443.0 | 2023-09-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W489811-25G-25g |
(<I>E</I>)-5-Octenal |
41547-29-9 | 25g |
¥1912.46 | 2023-11-12 |
oct-5-enal 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
oct-5-enalに関する追加情報
Chemical Profile of Oct-5-enal (CAS No 41547-29-9)
Oct-5-enal, with the chemical name (E)-5-octenal, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular formula, C₈H₁₄O, reflects its structure as an aldehyde with an eight-carbon chain and a double bond at the fifth carbon position. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific domains. The CAS No 41547-29-9 uniquely identifies this substance, ensuring precise referencing in academic and industrial contexts.
The synthesis of Oct-5-enal typically involves the oxidation of octanal or through the reaction of allyl alcohol with acetic acid followed by dehydration. Its molecular structure, featuring a conjugated system of a double bond and an aldehyde group, makes it a versatile intermediate in organic synthesis. The presence of the aldehyde functional group enhances its reactivity, enabling participation in nucleophilic addition reactions, which are pivotal in drug development.
Recent advancements in synthetic methodologies have improved the efficiency of producing Oct-5-enal, making it more accessible for research purposes. One notable development is the use of catalytic processes that minimize byproduct formation, thereby increasing yield and purity. These innovations align with the growing demand for sustainable chemical production methods.
In pharmaceutical research, Oct-5-enal has been explored for its potential biological activities. Studies suggest that it may exhibit properties relevant to anti-inflammatory and antimicrobial applications. The compound’s ability to interact with biological targets at the molecular level makes it a candidate for further investigation in medicinal chemistry. Researchers are particularly interested in its structural motif, which resembles certain bioactive molecules known to modulate cellular pathways.
The role of Oct-5-enal as an intermediate in fragrance chemistry is another area of interest. Its olfactory profile contributes to fruity and floral notes, making it valuable in perfumery formulations. The compound’s stability under various conditions enhances its utility in this sector, where consistency is crucial for product quality.
Current research also delves into the environmental impact of Oct-5-enal production and application. Efforts are underway to develop greener synthetic routes that reduce reliance on hazardous reagents. For instance, biocatalytic approaches using engineered enzymes have shown promise in converting renewable feedstocks into Oct-5-enal, aligning with global sustainability goals.
The pharmacokinetic behavior of Oct-5-enal is under scrutiny to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Preclinical studies indicate that it may exhibit moderate bioavailability upon oral administration, suggesting potential for therapeutic use. Further investigations are needed to elucidate its metabolic pathways and any possible toxicological implications.
Collaborative efforts between academia and industry are driving innovation in the application of Oct-5-enal. Joint ventures aim to bridge the gap between laboratory discoveries and commercialization, ensuring that promising compounds like this one reach the market efficiently. Such partnerships are essential for translating basic research into tangible benefits for society.
The future prospects of Oct-5-enal appear promising, with ongoing studies exploring new synthetic pathways and potential applications. As synthetic chemistry evolves, so too will the accessibility and utility of this compound. Its multifaceted roles in pharmaceuticals, fragrances, and materials science underscore its importance as a chemical building block.
In conclusion, Oct-5-enal (CAS No 41547-29-9) represents a compound of significant interest across multiple scientific disciplines. Its unique structure and reactivity make it a valuable tool for researchers aiming to develop novel therapeutics and materials. As advancements continue to emerge, the applications of this compound are expected to expand, reinforcing its relevance in modern chemistry.
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